molecular formula C20H20N2O4S B2969211 4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034367-35-4

4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2969211
CAS No.: 2034367-35-4
M. Wt: 384.45
InChI Key: ODZMZOOWKXBFTP-UHFFFAOYSA-N
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Description

4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic organic compound featuring a piperidine core substituted with a thiophene-containing benzoyl group and a morpholine-3,5-dione moiety.

Properties

IUPAC Name

4-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-18-12-26-13-19(24)22(18)16-7-9-21(10-8-16)20(25)15-5-3-14(4-6-15)17-2-1-11-27-17/h1-6,11,16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZMZOOWKXBFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione , often referred to as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described using its molecular formula C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S and its IUPAC name. The presence of a thiophene ring, piperidine moiety, and morpholine dione contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL, indicating potent antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Properties

The antiviral potential of thiophene-based compounds has also been explored. A study indicated that certain derivatives could inhibit viral replication effectively. For example, modifications in the thiophene structure led to enhanced activity against hepatitis C virus (HCV) NS5B polymerase . The compound's structure allows it to interact with viral enzymes, disrupting their function.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of morpholine derivatives has revealed promising results in cancer treatment. Compounds similar to this compound have been tested against various cancer cell lines, showing selective cytotoxicity without significant hemolytic effects . The mechanism often involves the induction of apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or viral replication.
  • Receptor Binding : It has been suggested that the compound can bind to certain receptors in mammalian cells, modulating signaling pathways that lead to cell death or inhibition of proliferation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiophene derivatives including the target compound. The results indicated that modifications at specific positions on the thiophene ring significantly enhanced antimicrobial activity. The most active derivative had an MIC value lower than 0.25 μg/mL against Staphylococcus aureus .

Cancer Cell Line Testing

In another study assessing cytotoxicity, several derivatives were tested on human cancer cell lines. The results showed that compounds with similar structural motifs exhibited IC50 values ranging from 10 μM to 30 μM, indicating moderate potency against cancer cells .

Data Summary Table

PropertyValue/Description
Molecular FormulaC22H26N2O4SC_{22}H_{26}N_{2}O_{4}S
Antimicrobial MIC≤ 0.22 μg/mL
Cytotoxic IC5010 - 30 μM
Target PathogenStaphylococcus aureus, HCV NS5B
MechanismEnzyme inhibition, receptor binding

Comparison with Similar Compounds

Key Observations:

  • Morpholine-dione vs. Benzamide/Urea: The target compound’s morpholine-dione core differs from the benzamide (8a, 8c) or urea (14a) linkages in analogs.
  • Thiophene Integration: Both the target compound and 15a incorporate thiophene, a feature associated with enhanced π-π stacking in receptor binding. However, 15a’s thienopyrimidine scaffold adds complexity, possibly increasing selectivity in kinase inhibition.

Pharmacological Implications (Inferred)

  • Electron-Withdrawing Groups : The trifluoromethyl group in 8a and the target’s thiophene may both enhance binding to hydrophobic pockets, but the dione ring could reduce off-target interactions.

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